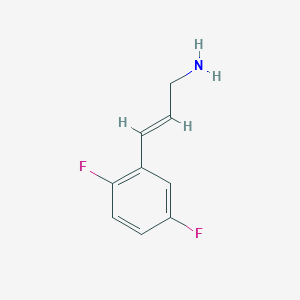
3-(2,5-Difluorophenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)prop-2-en-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
3-(2,4-Difluorophenyl)prop-2-en-1-amine: Another isomer with fluorine atoms at different positions.
3-(2,5-Difluorophenyl)prop-2-en-1-one: A related compound with a ketone group instead of an amine.
Uniqueness
3-(2,5-Difluorophenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity.
Biological Activity
3-(2,5-Difluorophenyl)prop-2-en-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a propene structure with a 2,5-difluorophenyl group attached to it. Its molecular formula is C10H10F2N, which contributes to its unique properties such as increased lipophilicity and metabolic stability due to the presence of fluorine atoms. These characteristics make it a candidate for various pharmacological applications.
Molecular Targets : Preliminary studies suggest that this compound interacts with specific neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may modulate signaling pathways related to neurotransmission, affecting synaptic plasticity and neuronal communication.
Biological Pathways : The compound's mechanism involves the modulation of pathways that influence cell proliferation and survival, particularly in cancerous cells. Its structural features may enhance binding interactions with biological targets due to increased hydrophobicity and electronic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Several derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, which may be linked to its interaction with neurotransmitter systems.
Data Table: Biological Activity Summary
Case Studies
-
Antiproliferative Activity Study :
A study evaluated the antiproliferative activity of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in HeLa cells, suggesting a potential therapeutic role in oncology . -
Neuroprotection Research :
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound resulted in reduced neuronal death and improved functional outcomes in experimental models.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
UQCFHOUDGDYKSC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















